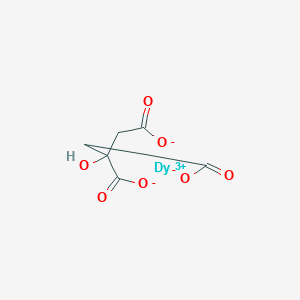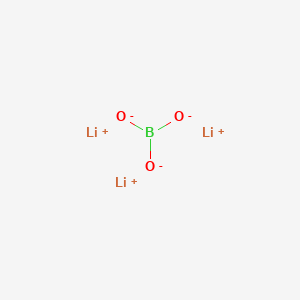
Lead oxide (Pb2O)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead oxide (Pb2O) is a compound that is commonly used in various industrial and scientific applications. It is a yellow to orange crystalline powder that is insoluble in water but soluble in acids. This compound has been the subject of scientific research for many years due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of lead oxide is not fully understood. However, it is believed to interact with the cell membrane and disrupt the normal functioning of cells. It has been shown to cause oxidative stress and inflammation in cells, leading to cellular damage and death.
Biochemical and Physiological Effects:
Lead oxide exposure has been shown to have several biochemical and physiological effects on living organisms. It can cause damage to the central nervous system, liver, kidneys, and reproductive system. It can also lead to anemia, gastrointestinal disorders, and developmental delays in children.
Advantages and Limitations for Lab Experiments
Lead oxide is commonly used in laboratory experiments due to its unique properties and potential applications. It is relatively cheap and easy to synthesize, making it an ideal compound for use in research. However, it is also highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken.
Future Directions
There are several future directions for research on lead oxide. One area of focus is the development of new methods for synthesizing lead oxide that are more efficient and environmentally friendly. Another area of research is the development of new applications for lead oxide in fields such as energy storage and catalysis. Additionally, there is a need for further research on the toxicological effects of lead oxide and ways to mitigate its harmful effects on living organisms.
Conclusion:
Lead oxide is a compound that has been the subject of scientific research for many years due to its unique properties and potential applications. It is commonly used in various industrial and scientific applications, but it can also pose a significant risk to human health if proper safety precautions are not taken. Further research is needed to fully understand the mechanism of action of lead oxide and its potential applications in various fields.
Synthesis Methods
Lead oxide can be synthesized through several methods, including thermal decomposition of lead nitrate, reaction of lead with oxygen, and oxidation of lead metal in the presence of air. The most commonly used method for synthesizing lead oxide is the thermal decomposition of lead nitrate.
Scientific Research Applications
Lead oxide has been extensively studied for its potential applications in various scientific fields. It is commonly used as a pigment in the production of ceramics, paints, and glass. It is also used as a component in the production of batteries, lead-acid storage batteries, and as a catalyst in chemical reactions.
properties
CAS RN |
12059-89-1 |
|---|---|
Product Name |
Lead oxide (Pb2O) |
Molecular Formula |
H6OPb2 |
Molecular Weight |
446.3988 |
IUPAC Name |
plumbyloxyplumbane |
InChI |
InChI=1S/O.2Pb.6H |
InChI Key |
DVCOTXAHQFVPSU-UHFFFAOYSA-N |
SMILES |
O([PbH3])[PbH3] |
Canonical SMILES |
O([PbH3])[PbH3] |
Other CAS RN |
12059-89-1 |
physical_description |
WetSolid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)









